

# Molecular formula and IUPAC name of Iprovalicarb

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# An In-depth Technical Guide to Iprovalicarb

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungicide **Iprovalicarb**, detailing its chemical properties, mechanism of action, and relevant experimental methodologies.

### **Chemical Identity**

- Molecular Formula: C<sub>18</sub>H<sub>28</sub>N<sub>2</sub>O<sub>3</sub>[1][2][3][4][5][6][7]
- IUPAC Name: propan-2-yl N-[(2S)-3-methyl-1-[1-(4-methylphenyl)ethylamino]-1-oxobutan-2-yl]carbamate[1][5][7]

**Iprovalicarb** is a systemic fungicide belonging to the valinamide carbamate chemical class.[7] [8] It is a diastereoisomeric mixture, typically in a 1:1 ratio, and is particularly effective against oomycete pathogens.[2][7]

## **Quantitative Data Summary**

The following table summarizes key quantitative data for **Iprovalicarb**.



| Parameter                              | Value                              | Reference(s) |
|--|------------------------------------|--------------|
| Physicochemical Properties             |                                    |              |
| Molecular Weight                       | 320.43 g/mol                       | [3][4][5][6] |
| Physical State                         | White-yellow powder                | [2]          |
| Melting Point                          | -95.3 °C                           | [9]          |
| Boiling Point                          | 56.2 °C                            | [9]          |
| Flash Point                            | -17 °C (1.4 °F)                    | [9]          |
| Residue Analysis Parameters (LC-MS/MS) |                                    |              |
| Limit of Detection (LOD)               | 0.016 μg/kg (tomato & grapes)      | [10]         |
| Limit of Quantification (LOQ)          | 0.05 μg/kg (tomato & grapes)       | [10]         |
| Recovery in Tomato                     | 85-100%                            | [10]         |
| Recovery in Grapes                     | 84-97%                             | [10]         |
| Toxicology Data (EPA)                  |                                    |              |
| Oral Chronic Reference Dose<br>(RfD)   | 0.0262 mg/kg-day                   | [7]          |
| Oral Slope Factor<br>(Carcinogenic)    | 0.000447 (mg/kg-day) <sup>-1</sup> | [7]          |
| Efficacy Data                          |                                    |              |
| Half-life (DT₅o) in Tomato             | 2 days                             | [10]         |
| Half-life (DT₅o) in Grapes             | 2.5 days                           | [10]         |

#### **Mechanism of Action**

**Iprovalicarb**'s primary mode of action is the inhibition of cellulose biosynthesis in oomycetes, which is crucial for the structural integrity of their cell walls.[8][11] Unlike fungi, which primarily have chitin-based cell walls, oomycetes utilize cellulose.[12] **Iprovalicarb** specifically targets a

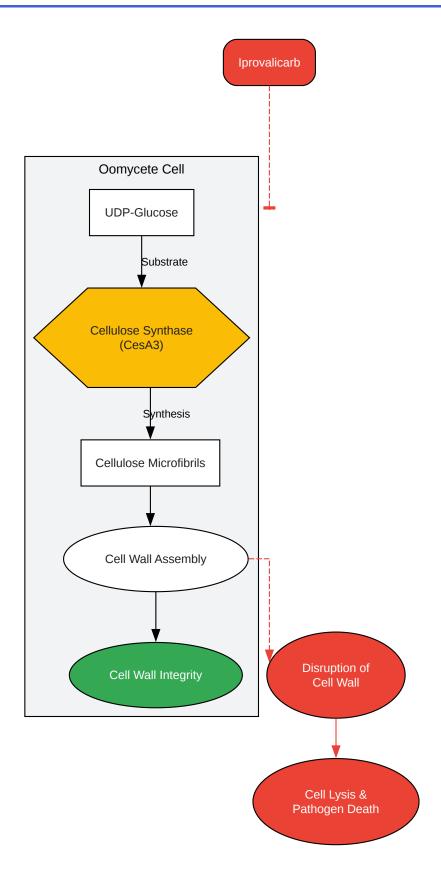






cellulose synthase-like enzyme, PiCesA3, which is involved in this process.[11] By inhibiting this enzyme, **Iprovalicarb** disrupts cell wall formation, leading to swelling and eventual lysis of the pathogen's cells.[1][11] This mechanism is effective against various developmental stages of the pathogen, including spore germination and mycelial growth.[9][10]





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Mechanism of Action of Iprovalicarb.



### **Experimental Protocols**

This protocol is adapted from methodologies described for the analysis of **Iprovalicarb** residues.[10]

- Sample Preparation and Homogenization:
  - Collect triplicate samples of the matrix (e.g., 200g of tomatoes or grapes).
  - Homogenize the entire sample using a blender.
  - Weigh 20g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
- Extraction:
  - Add 10g of anhydrous sodium sulfate to the tube to aid in partitioning.
  - Add 10 mL of acetonitrile as the extraction solvent.
  - Vortex the mixture at high speed (e.g., 3000 rpm) for 2 minutes.
  - Centrifuge the tubes at 5000 rpm for 10 minutes to separate the layers.
- Dispersive Solid Phase Extraction (d-SPE) Cleanup:
  - Transfer 1.5 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube.
  - The microcentrifuge tube should contain a pre-weighed mixture of 37 mg C18 sorbent, 37 mg Primary Secondary Amine (PSA) sorbent, and 112 mg anhydrous magnesium sulfate.
  - Vortex the tube and then centrifuge.
- LC-MS/MS Analysis:
  - Filter 1 mL of the cleaned-up extract through a 0.2 μm PTFE syringe filter into an autosampler vial.
  - Analyze the sample using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.



- Instrumental Conditions (Example):
  - Column: C18 column (e.g., 50 x 4.6 mm, 1.9 μm particle size).
  - Mobile Phase: A gradient of methanol and water may be used.
  - Detection: Tandem mass spectrometry, monitoring for specific parent and daughter ion transitions of **Iprovalicarb**.
  - Quantification: Use a matrix-matched calibration curve with standards ranging from 0.05 μg/kg to 20 μg/kg for accurate quantification.

This protocol is a generalized method based on the "amended agar medium" technique for testing oomycete sensitivity to fungicides.[13][14]

- Pathogen Culture:
  - Culture Phytophthora infestans on a suitable medium, such as a tomato-based agar medium, at 18±1°C.[14]
  - Purify the culture using the hyphal tip method to ensure a pure isolate.[14]
- Preparation of Fungicide-Amended Media:
  - Prepare a stock solution of **Iprovalicarb** in a suitable solvent (e.g., acetone).
  - Prepare the tomato-based agar medium and sterilize it in an autoclave.
  - Before the medium solidifies (while it is still molten), add the required amount of
     Iprovalicarb stock solution to achieve the desired final concentrations (e.g., 50, 100, 200, 300, 400 ppm).[14]
  - Thoroughly mix the medium to ensure even distribution of the fungicide.
  - Pour the amended media into sterile 9 cm Petri plates. Include a control set of plates with no fungicide.
- Inoculation and Incubation:

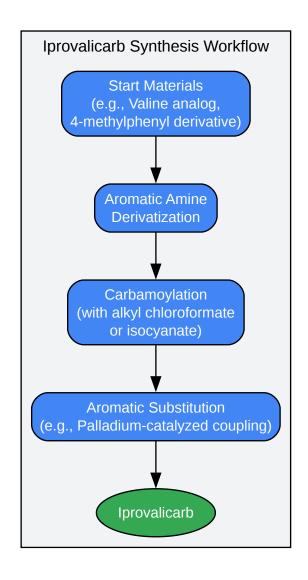


- Using a sterile cork borer, take 5 mm mycelial plugs from the edge of an actively growing
   P. infestans culture.
- Place one mycelial plug in the center of each fungicide-amended and control plate.
- Incubate the plates at 18±1°C.[14]
- Data Collection and Analysis:
  - Measure the radial growth (colony diameter in mm) of the pathogen every 24 hours until the control plates are fully covered with mycelial growth.
  - Calculate the percent inhibition of mycelial growth for each concentration using the following formula:
    - Percent Inhibition (%) = [(C T) / C] \* 100
    - Where:
      - C = Average radial growth in control plates.
      - T = Average radial growth in treated plates.
  - This data can be used to determine the EC<sub>50</sub> (Effective Concentration to inhibit 50% of growth).

## **Commercial Synthesis Workflow**

The commercial synthesis of **Iprovalicarb** is a multi-step process.[2] It begins with the preparation of a substituted aromatic amine, often derived from an amino acid like valine, which establishes the molecule's chirality. This is followed by a carbamoylation step and an aromatic substitution to complete the structure.[2]





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High-level workflow for **Iprovalicarb** synthesis.

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